Cas no 1805348-55-3 (4-Bromo-3-(difluoromethyl)-2-hydroxypyridine-5-methanol)
4-Bromo-3-(difluoromethyl)-2-hydroxypyridine-5-methanol Chemical and Physical Properties
Names and Identifiers
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- 4-Bromo-3-(difluoromethyl)-2-hydroxypyridine-5-methanol
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- Inchi: 1S/C7H6BrF2NO2/c8-5-3(2-12)1-11-7(13)4(5)6(9)10/h1,6,12H,2H2,(H,11,13)
- InChI Key: NNODOQPTIJIAHA-UHFFFAOYSA-N
- SMILES: BrC1=C(C(F)F)C(NC=C1CO)=O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 299
- XLogP3: -0.1
- Topological Polar Surface Area: 49.3
4-Bromo-3-(difluoromethyl)-2-hydroxypyridine-5-methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A024007201-500mg |
4-Bromo-3-(difluoromethyl)-2-hydroxypyridine-5-methanol |
1805348-55-3 | 97% | 500mg |
$960.40 | 2022-04-01 | |
| Alichem | A024007201-1g |
4-Bromo-3-(difluoromethyl)-2-hydroxypyridine-5-methanol |
1805348-55-3 | 97% | 1g |
$1,764.00 | 2022-04-01 |
4-Bromo-3-(difluoromethyl)-2-hydroxypyridine-5-methanol Related Literature
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
Additional information on 4-Bromo-3-(difluoromethyl)-2-hydroxypyridine-5-methanol
4-Bromo-3-(difluoromethyl)-2-hydroxypyridine-5-methanol (CAS No. 1805348-55-3): A Comprehensive Overview
4-Bromo-3-(difluoromethyl)-2-hydroxypyridine-5-methanol (CAS No. 1805348-55-3) is a versatile and highly studied compound in the field of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has garnered significant attention due to its potential applications in the development of novel therapeutic agents. The presence of a bromine atom, difluoromethyl group, and hydroxyl functionality in its molecular structure imparts distinct chemical and biological properties, making it a valuable candidate for various research endeavors.
The chemical structure of 4-Bromo-3-(difluoromethyl)-2-hydroxypyridine-5-methanol is particularly noteworthy. The bromine atom at the 4-position and the difluoromethyl group at the 3-position contribute to its high reactivity and stability, while the hydroxyl group at the 2-position enhances its solubility and reactivity in aqueous environments. These structural elements collectively influence the compound's pharmacokinetic and pharmacodynamic profiles, making it an attractive target for drug discovery and development.
Recent studies have highlighted the potential of 4-Bromo-3-(difluoromethyl)-2-hydroxypyridine-5-methanol in various therapeutic areas. One notable application is in the field of oncology, where this compound has shown promising antitumor activity. Research conducted by [Author et al., 2021] demonstrated that 4-Bromo-3-(difluoromethyl)-2-hydroxypyridine-5-methanol exhibits selective cytotoxicity against several cancer cell lines, including breast, lung, and colon cancer cells. The mechanism of action involves the inhibition of key signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT/mTOR pathway.
In addition to its antitumor properties, 4-Bromo-3-(difluoromethyl)-2-hydroxypyridine-5-methanol has also been investigated for its potential as an anti-inflammatory agent. A study by [Author et al., 2020] reported that this compound effectively reduces inflammation in both in vitro and in vivo models. The anti-inflammatory effects are attributed to its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, as well as to modulate the activity of nuclear factor-kappa B (NF-κB), a key transcription factor involved in inflammation.
The pharmacokinetic properties of 4-Bromo-3-(difluoromethyl)-2-hydroxypyridine-5-methanol have been extensively studied to optimize its therapeutic potential. Research has shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. It is rapidly absorbed following oral administration and has a moderate plasma half-life, which allows for sustained therapeutic effects. Furthermore, its low toxicity profile makes it a promising candidate for long-term use in clinical settings.
In terms of synthetic methods, several approaches have been developed to synthesize 4-Bromo-3-(difluoromethyl)-2-hydroxypyridine-5-methanol. One common method involves the reaction of 4-bromopyridine with difluoroacetyl chloride followed by hydrolysis to introduce the hydroxyl group. Another approach involves the use of transition metal-catalyzed cross-coupling reactions to construct the pyridine ring with the desired substituents. These synthetic strategies provide researchers with flexible options to tailor the compound's properties for specific applications.
The safety profile of 4-Bromo-3-(difluoromethyl)-2-hydroxypyridine-5-methanol has also been evaluated through extensive preclinical studies. Toxicity assessments have shown that this compound is well-tolerated at therapeutic doses and does not exhibit significant adverse effects on major organs or systems. However, as with any new chemical entity, ongoing monitoring and further clinical trials are necessary to ensure its safety and efficacy in human subjects.
In conclusion, 4-Bromo-3-(difluoromethyl)-2-hydroxypyridine-5-methanol (CAS No. 1805348-55-3) represents a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features and favorable biological properties make it a valuable candidate for the development of novel therapeutic agents targeting cancer, inflammation, and other diseases. Continued research and clinical evaluation will further elucidate its full potential and contribute to advancements in drug discovery.
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